(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid
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Overview
Description
The compound “(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid” is a complex organic molecule. This compound features a bicyclic structure with multiple functional groups, including silyl ether, hydroxyl, and ester groups. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, introduction of the silyl ether group, and esterification with the propenoic acid derivative. Typical reaction conditions may include:
Formation of the bicyclic core: This step might involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the silyl ether group: This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The final esterification step could involve the reaction of the hydroxyl group with the acetyloxy-methoxyphenyl-propenoic acid derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or DIBAL-H (diisobutylaluminum hydride).
Substitution: Reagents like TBAF (tetrabutylammonium fluoride) for deprotection of the silyl ether group.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of a deprotected hydroxyl group or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: A similar compound with slight variations in the functional groups.
(2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or synthetic utility compared to similar compounds.
Properties
Molecular Formula |
C25H34O9Si |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(1R,3R,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octan-4-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H34O9Si/c1-15(26)31-17-10-8-16(12-18(17)30-5)9-11-21(27)33-22-19-13-25(29,23(28)32-19)14-20(22)34-35(6,7)24(2,3)4/h8-12,19-20,22,29H,13-14H2,1-7H3/b11-9+/t19-,20-,22+,25-/m1/s1 |
InChI Key |
MCOAJCKGJAQXNG-BPRIEMQGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@H]3C[C@@](C[C@H]2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2C3CC(CC2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC |
Origin of Product |
United States |
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